molecular formula C8H8N2O5 B2606972 Methyl 4-amino-2-hydroxy-5-nitrobenzoate CAS No. 106125-55-7

Methyl 4-amino-2-hydroxy-5-nitrobenzoate

Cat. No.: B2606972
CAS No.: 106125-55-7
M. Wt: 212.161
InChI Key: JALSFXCPHVLKBQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-hydroxy-5-nitrobenzoate” is a chemical compound with the CAS Number 106125-55-7 . It is also known by other synonyms such as “5-Amino-2-(methoxycarbonyl)-4-nitrophenol”, “5-Hydroxy-4-(methoxycarbonyl)-2-nitroaniline”, and "Methyl 4-amino-5-nitrosalicylate" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H8N2O5 . Unfortunately, the specific details about its molecular structure are not available in the search results.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Methyl 4-amino-2-hydroxy-5-nitrobenzoate demonstrates interesting properties in its crystal structure. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure and are linked into chains and rings through hydrogen bonds. Such structures are significant in understanding molecular interactions and designing materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization

The synthesis of this compound involves Fischer esterification, which is a key reaction in organic chemistry. This process can be used in educational settings to teach important organic synthesis concepts. The compound's bright-yellow solid form can be purified and monitored through liquid–liquid extraction, marking color changes during the process. Characterization is achieved using techniques like NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Antimicrobial Activity

Research into related compounds, such as Schiff base ligands derived from similar structures, has shown antimicrobial activity against bacteria and fungi. This suggests potential applications in developing antimicrobial agents. The specific compound , being chemically related, may exhibit similar properties, warranting further investigation (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Chemical Reactions and Derivatives

The compound also serves as a starting material or intermediate in various chemical reactions. For instance, it has been used in the synthesis of different organic compounds, demonstrating its versatility and importance in pharmaceutical and chemical research (Xiao, 2007).

Properties

IUPAC Name

methyl 4-amino-2-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSFXCPHVLKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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